![molecular formula C16H22N6O3 B2737483 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 919740-00-4](/img/structure/B2737483.png)
2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.391. The purity is usually 95%.
BenchChem offers high-quality 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Inhibition and Metabolic Pathways
Studies have investigated the role of imidazole derivatives in inhibiting various enzymes and influencing metabolic pathways. For instance, imidazole-containing compounds like metformin have been shown to scavenge reactive compounds like methylglyoxal, forming novel metabolites (Kinsky et al., 2016). This action suggests potential therapeutic applications in reducing oxidative stress and preventing complications associated with diabetes (Kinsky et al., 2016).
Antioxidant Properties and Oxidative Injury
Certain imidazole derivatives have been evaluated for their antioxidant properties and their efficacy in reducing oxidative injury. Acetaminophen, for example, was studied for its potential to decrease oxidative stress in patients with severe sepsis (Janz et al., 2015). Such studies underscore the interest in imidazole compounds as agents to mitigate oxidative damage in various disease states.
Imaging and Diagnostic Applications
Imidazole-based compounds have also found applications in diagnostic imaging, particularly in identifying hypoxic regions in tumors. EF5, an imidazole-containing compound, has been used as a PET tracer for imaging hypoxia in head and neck cancer, demonstrating the versatility of imidazole derivatives in medical diagnostics and research (Komar et al., 2008).
Potential in Therapeutic Development
The structural features of imidazole derivatives contribute to their potential in therapeutic development, including their roles as agonists or antagonists to various receptors. Research into compounds like BP 2-94, an H3 receptor agonist prodrug, illustrates ongoing efforts to exploit the pharmacological properties of imidazole derivatives for treating inflammatory diseases and pain (Rouleau et al., 1997).
properties
IUPAC Name |
2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3/c1-8(2)6-20-9(3)10(4)22-12-13(18-15(20)22)19(5)16(25)21(14(12)24)7-11(17)23/h8H,6-7H2,1-5H3,(H2,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQVEDLKJVEWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC(=O)N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,7,8-Trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.